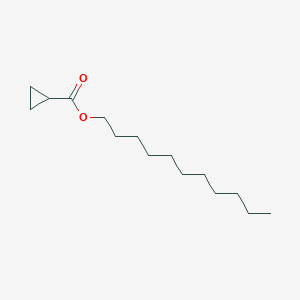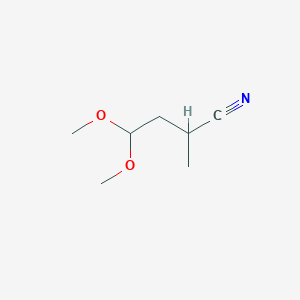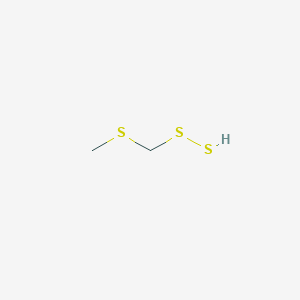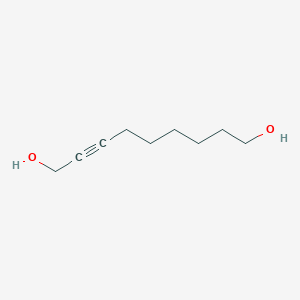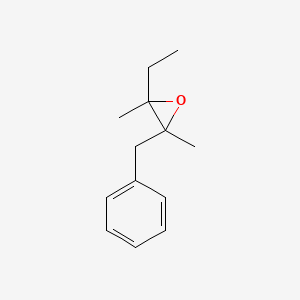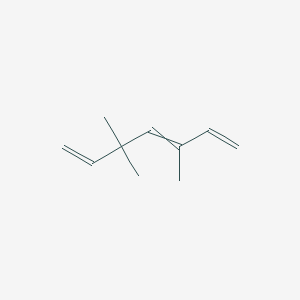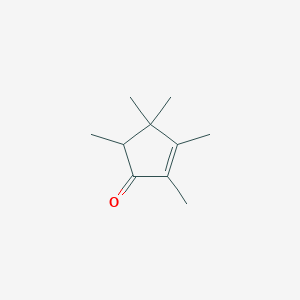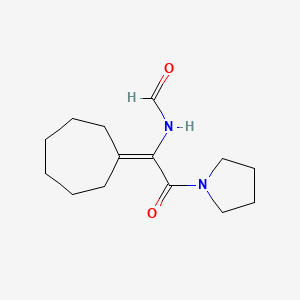![molecular formula C19H13ClN2O2 B14341711 N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide CAS No. 93825-93-5](/img/structure/B14341711.png)
N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a benzoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(4-chlorobenzoyl)phenylamine.
Coupling with Pyridine Carboxylic Acid: The intermediate is then coupled with pyridine-4-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Bromobenzoyl)phenyl]pyridine-4-carboxamide
- N-[2-(4-Methylbenzoyl)phenyl]pyridine-4-carboxamide
- N-[2-(4-Fluorobenzoyl)phenyl]pyridine-4-carboxamide
Uniqueness
N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide is unique due to the presence of the chlorobenzoyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
CAS No. |
93825-93-5 |
|---|---|
Molecular Formula |
C19H13ClN2O2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-15-7-5-13(6-8-15)18(23)16-3-1-2-4-17(16)22-19(24)14-9-11-21-12-10-14/h1-12H,(H,22,24) |
InChI Key |
JXALLULZDJFXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
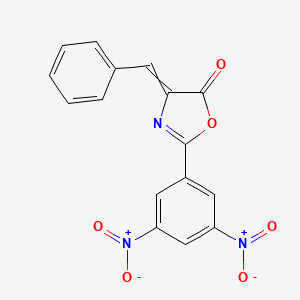
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
